Glutathione Disulfide-13C4-15N2
CAS No.: 1416898-83-3
Cat. No.: VC0196609
Molecular Formula: [13C]4C16H32[15N]2N4O12S2
Molecular Weight: 618.58
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1416898-83-3 |
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Molecular Formula | [13C]4C16H32[15N]2N4O12S2 |
Molecular Weight | 618.58 |
Appearance | White to Off-White Solid |
Melting Point | >149°C |
Chemical Identity and Structural Characteristics
Glutathione Disulfide-13C4,15N2 is a stable isotope-labeled variant of glutathione disulfide (GSSG), where specific carbon and nitrogen atoms are replaced with their stable isotopes 13C and 15N. This strategic labeling creates a compound that maintains identical chemical behavior to natural GSSG but can be distinguished by mass spectrometry.
Chemical Properties
The compound demonstrates specific chemical properties that make it valuable for analytical applications. These properties are summarized in the following table:
Property | Specification |
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Molecular Formula | C16^13C4H32N4^15N2O12S2 |
Molecular Weight | 618.59 g/mol |
CAS Number(s) | 1416898-83-3, 1417203-22-5 (alternate) |
Unlabeled CAS Number | 27025-41-8 (free acid) |
Physical Form | Neat |
Isotope Labeling | Carbon (13C), Nitrogen (15N) |
The molecular structure features four 13C-labeled carbon atoms and two 15N-labeled nitrogen atoms strategically positioned within the molecule . This specific labeling pattern allows for effective differentiation from unlabeled glutathione disulfide during mass spectrometric analysis.
Synonyms and Nomenclature
The compound is known by multiple names in scientific literature and commercial catalogs:
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N,N'-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]diglutamine-13C4,15N2
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GSSG-13C4,15N2
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Glutathione Disulphide-13C4,15N2
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Glutathione Oxidized-13C4,15N2
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Glutathione-S-S-glutathione-13C4,15N2
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Glutathione-SSG-13C4,15N2
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Oxidized L-Glutathione-13C4,15N2
Additionally, it is available as an ammonium salt form with the molecular formula C16^13C4H32N4^15N2O12S2- x(NH4) .
Applications in Analytical Chemistry
Glutathione Disulfide-13C4,15N2 serves as a crucial internal standard in analytical chemistry, particularly in studies involving oxidative stress and cellular redox status.
Stable Isotope Dilution Assays
The compound's primary application is in multiple-label stable isotope dilution assays for the quantification of glutathione (GSH), glutathione disulfide (GSSG), and glutathione sulfonic acid in biological samples . This methodology provides several advantages:
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Accurate quantification despite oxidation artifacts
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Precise measurement of analyte concentrations using calibration curves
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Ability to correct for sample preparation-induced changes
The calibration functions developed using this standard typically reveal slopes close to 1.0 and negligible intercepts, demonstrating excellent analytical precision .
LC-MS/MS Applications
Glutathione Disulfide-13C4,15N2 is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Research protocols typically involve:
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Sample derivatization (e.g., with iodoacetic acid and dansylation)
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Chromatographic separation
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Mass spectrometric detection using the isotope-labeled standards
This approach allows researchers to achieve accurate quantification even when GSH is partially oxidized to GSSG during analysis. The method can detect the artifact formation of GSSG by calculating the abundance of mixed disulfides formed between unlabeled GSH and the isotope-labeled standard .
Role in Oxidative Stress Research
Glutathione Disulfide-13C4,15N2 serves as a critical tool in oxidative stress research, facilitating accurate measurement of the GSH/GSSG ratio.
Cellular Redox Status Assessment
The redox potential of the 2GSH/GSSG couple, determined using the Nernst equation, provides a means to assess cellular redox status . Accurate quantification of both GSH and GSSG is challenging due to the ease with which GSH oxidizes to GSSG during sample preparation. Glutathione Disulfide-13C4,15N2 helps overcome this challenge by serving as a reliable internal standard .
Artifact Monitoring
One significant challenge in glutathione analysis is the formation of artificial oxidation products during sample preparation. Glutathione Disulfide-13C4,15N2 enables researchers to monitor and correct for these artifacts:
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It allows quantification of oxidation occurring during the analytical process
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It enables correction of GSSG measurements for artifact amounts
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It reveals that GSSG in erythrocytes is less than 0.5% of the GSH concentration
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It helps identify when glutathione sulfonic acid is formed during analytical processing
Optimized Analytical Protocols
Recent research has focused on developing optimized protocols for glutathione analysis using labeled standards like Glutathione Disulfide-13C4,15N2.
In Situ Derivatization Methods
An optimized method for the in-situ derivatization of GSH involves:
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Incubation of cells in PBS-buffered N-ethylmaleimide (NEM)
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Methanolic extraction of GS-NEM, GSSG, and other metabolites
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Liquid chromatographic separation coupled with UV absorbance and mass spectrometry detection
This approach minimizes autooxidation artifacts, as evidenced by significantly lower GSSG amounts detected when cells are processed with appropriate NEM-containing buffers .
Multiple Isotope Labeling Strategies
Advanced methods employ multiple isotope labeling, using compounds such as:
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[13C3,15N]glutathione
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[13C4,15N2]glutathione disulfide (the compound under discussion)
This multi-label approach allows simultaneous quantitation of GSH and GSSG, even when GSH is partly oxidized to its disulfide during analysis. The mixed disulfide formed between unlabeled GSH and the labeled standard serves as an indicator of artifact formation .
Supplier | Catalog Number | Form | Price Range (if available) |
---|---|---|---|
VIVAN Life Sciences | VLCS-00743 | Neat | Not specified |
LGC Standards | TRC-G597972 | Neat | Not specified |
CymitQuimica | TR-G597972 | Neat | 250μg: €524.00; 2500μg: €3,930.00 |
Storage recommendations typically include keeping the compound at -20°C, while shipping is typically done at room temperature .
Related Products
Commercial suppliers often list related compounds, including:
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L-Glutathione HCl (CAS: 1356019-55-0)
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Glutathione-glycine-13C2,15N1 (CAS: 1189985-02-1)
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Glutathione (CAS: 70-18-8)
These related compounds are often used in conjunction with Glutathione Disulfide-13C4,15N2 in comprehensive analytical studies.
Research Findings and Applications
The application of Glutathione Disulfide-13C4,15N2 in research has yielded important findings regarding glutathione metabolism and oxidative stress.
Erythrocyte Oxidative Status
Research utilizing Glutathione Disulfide-13C4,15N2 has revealed that the amount of GSSG in erythrocytes is less than 0.5% of the GSH concentration under normal conditions. This finding contradicts some earlier studies that reported higher GSSG levels, which may have been influenced by oxidation artifacts during sample preparation .
Reaction Kinetics and Sample Preparation Considerations
Studies have revealed important considerations for the optimal use of this compound:
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The reaction rate of GSH with derivatization agents like NEM is significantly slower in methanol compared to aqueous solution
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More than 40 minutes of incubation may be necessary when reactions are performed in 80% methanol
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Reactions are complete within minutes in aqueous solution
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Components in cell culture media may compete for or interfere with derivatization reactions
These findings have important implications for developing robust analytical protocols.
Future Research Directions
The continued development and application of Glutathione Disulfide-13C4,15N2 and related isotope-labeled standards promises to advance several areas of research.
Comprehensive Metabolomics
Advances in mass spectrometry instrumentation are enabling more comprehensive metabolomic analyses. While triple quadrupole mass spectrometers offer excellent linear range for simultaneous quantification of GSH (as GS-NEM) and GSSG, newer QTOF-MS instruments allow for more comprehensive analysis of the wider metabolome without having to set transitions for known metabolites of interest .
Advanced Derivatization Strategies
Research is ongoing to develop improved derivatization strategies that:
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Minimize artifact formation
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Increase analytical sensitivity
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Expand the range of glutathione-related compounds that can be simultaneously analyzed
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Simplify sample preparation procedures for high-throughput applications
These advancements will continue to rely on isotope-labeled standards like Glutathione Disulfide-13C4,15N2.
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